REACTION_SMILES
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[CH3:14][CH2:15][NH2:16].[N:1](=[O:2])[c:3]1[c:4]([OH:13])[cH:5][cH:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12>>[N:1](=[O:2])[c:3]1[c:4]([NH:16][CH2:15][CH3:14])[cH:5][cH:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Nc1c(O)ccc2ccccc12
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Name
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Type
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product
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Smiles
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CCNc1ccc2ccccc2c1N=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |